molecular formula C9H12O3 B1148930 Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate CAS No. 134209-76-0

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

Cat. No. B1148930
M. Wt: 168.18978
InChI Key:
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Description

“Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate” is an organic compound with the molecular formula C9H12O3 . It is also known as Hagemann’s ester . This compound is used in organic chemistry as a reagent in the synthesis of many important natural products including sterols, trisporic acids, and terpenoids .


Synthesis Analysis

The synthesis of “Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate” involves several steps. One method involves the regioselective cyclisations of esters of 2-acetyl-5-oxohexanoic acid . This leads to alkyl 2-methyl-4-oxocyclohex-2-enecarboxylates (catalysed by pyrrolidinium acetate), esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid (in the presence of pyrrolidine), and alkyl 4-methyl-2-oxocyclohex-3-enecarboxylates (catalysed by hydrogen chloride) .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate” is represented by the InChI code: 1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3 . This indicates that the molecule consists of 9 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms .


Chemical Reactions Analysis

“Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate” is involved in various chemical reactions. For instance, it can undergo alkylation to yield 2-alkyl-3-methylcyclohex-2-enones . It can also participate in the formation of esters of 4-pyrrolidino-2-methyl-cyclohexa-1,3-dienecarboxylic acid .


Physical And Chemical Properties Analysis

“Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate” has a molecular weight of 168.19 . It is typically stored at room temperature .

Scientific Research Applications

  • It undergoes regiospecific arylation in the presence of aryl-lead triacetates, leading to arylation at specific carbon atoms in good yield. This reaction is influenced by the presence of C-3 substituents, which can result in low yields and arylation at multiple sites (Ackland & Pinhey, 1987).

  • Its regioselective cyclizations lead to various alkyl esters and esters of dienecarboxylic acid, demonstrating its versatility in synthetic chemistry (Begbie & Golding, 1972).

  • It can be used as a precursor to alkyl-substituted 3-methylcyclohexenones, highlighting its potential in the synthesis of unsaturated ketones (Mcandrew, 1979).

  • Some derivatives of methyl 2-methyl-4-oxocyclohex-2-enecarboxylate have shown potent anticonvulsant activity, suggesting its relevance in pharmaceutical research (Scott et al., 1993).

  • It is involved in electroorganic reactions such as hydrogenation, providing insights into reaction mechanisms and stereochemistry (Matteis & Utley, 1992).

  • Enaminones derived from it have been evaluated for antinociceptive activities, showing potential in pain management research (Masocha et al., 2016).

  • The compound is used in the synthesis of hexahydrocarbazoles, indicating its utility in the creation of complex organic structures (Labadie & Parmer, 2011).

properties

IUPAC Name

methyl 2-methyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-6-5-7(10)3-4-8(6)9(11)12-2/h5,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOJIHXCXNTMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452056
Record name METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate

CAS RN

35490-07-4
Record name METHYL 2-METHYL-4-OXOCYCLOHEX-2-ENECARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of sodium methanolate (90 g, 1.67 mol) in methanol (300 mL) was added dimethyl 2-methyl-6-oxocyclohex-1-ene-1,3-dicarboxylate (150 g, 663.04 mmol) in methanol (150 mL) dropwise with stirring over 30 minutes. The resulting solution was heated to 80° C. for 30 minutes, and the mixture was concentrated in vacuo. The reaction mixture was diluted with H2O/ice (120 mL); then diluted furtherwith acetic acid (130 mL). The resulting solution was extracted with Et2O (3×), and the organic layers were combined and dried over Na2SO4, filtered, and concentrated in vacuo. The final product was purified by distillation under reduced pressure (5 mm Hg), and the fraction was collected at 110˜120° C. Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate was obtained as a yellow oil. MS ESI calcd. for C9H13O3 [M+H]+ 169. found 169.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Citations

For This Compound
3
Citations
T Kaneda, H Obata, M Tokumoto - European journal of …, 1993 - Wiley Online Library
… A sample of prepared methyl 2-methyl-4oxocyclohex-2-enecarboxylate is structurally similar to the product, but stable. It had an absorption maximum at 234 nm of 9.7 mM-' cm ' in …
Number of citations: 12 febs.onlinelibrary.wiley.com
L Crombie, K Mackenzie - Journal of the Chemical Society (Resumed), 1958 - pubs.rsc.org
… Methyl 2-methyl-4-oxocyclohex-2-enecarboxylate had lmx. 232 mp (E ll,SOO), shifted to 390 mp (E 9500) in -0.OlN-ethanolic alkali ( E declines gradually) ; there were infrared bands at …
Number of citations: 0 pubs.rsc.org
TM Dawson, J Dixon, PS Littlewood… - Journal of the …, 1971 - pubs.rsc.org
… Vitamin D, had previously been obtained by a formal total synthesis l8 from methyl 2-methyl-4-oxocyclohex-2enecarboxylate (overall yield ca. …
Number of citations: 12 pubs.rsc.org

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